Vorozole

Descripción general

Descripción

Vorozole is a third-generation aromatase (cytochrome P450 19A1) inhibitor.

Aplicaciones Científicas De Investigación

Vorozole in Breast Cancer Treatment

This compound has been primarily studied for its effectiveness in treating advanced breast cancer, especially in postmenopausal women who have experienced treatment failure with tamoxifen. Clinical studies have demonstrated that this compound effectively suppresses estrogen production, which is crucial for the growth of estrogen-dependent tumors.

Clinical Efficacy

- A Phase II study involving 34 postmenopausal women treated with this compound (2.5 mg daily) showed an overall response rate of 21%, with a median duration of response of 9.6 months and a median survival time of 29.7 months .

- Another study found that among 29 evaluable patients, 11% achieved partial remission, while 14 patients experienced disease stabilization for a median of 12 months .

This compound as a Radiotracer in Imaging Studies

This compound has also been explored as a radiotracer for positron emission tomography (PET) imaging to study aromatase expression in the human brain and other tissues. This application is particularly important for understanding estrogen's role in various diseases.

Imaging Applications

- A groundbreaking study at Brookhaven National Laboratory showed that N-methyl-11C this compound can be used to image aromatase activity in the human brain, revealing unique estrogen-producing hotspots . This technique allows researchers to investigate the relationship between estrogen production and conditions like Alzheimer's disease and breast cancer.

- Initial studies confirmed that PET imaging with 11C-vorozole is a safe and sensitive method for detecting physiological aromatase expression in healthy subjects, providing insights into estrogen synthesis capacity across different demographics .

Implications for Estrogen-Related Diseases

The ability to visualize aromatase activity non-invasively opens new avenues for research into estrogen-related diseases beyond breast cancer. Understanding how estrogen is synthesized and regulated in the brain may lead to better diagnostic tools and treatment strategies for conditions such as:

- Alzheimer's Disease : Estrogen's neuroprotective effects are being studied, with this compound potentially aiding research into its role in neurodegeneration.

- Other Cancers : The selective inhibition of aromatase could be beneficial in treating other hormone-sensitive cancers, providing a targeted therapeutic approach.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Propiedades

Número CAS |

118949-22-7 |

|---|---|

Fórmula molecular |

C16H13ClN6 |

Peso molecular |

324.77 g/mol |

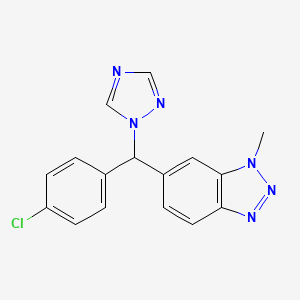

Nombre IUPAC |

6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |

InChI |

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3 |

Clave InChI |

XLMPPFTZALNBFS-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

SMILES canónico |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(N-methyl-(11C))vorozole 6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole R 76713 R 83839 R 83842 R-76713 R-83839 R-83842 vorozole vorozole, (+)-isome |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.